molecular formula C24H25N3O2 B4805509 N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE

N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE

Cat. No.: B4805509
M. Wt: 387.5 g/mol
InChI Key: ZYGWGODFOASSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

The synthesis of N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE typically involves a multi-step process. The key intermediate, 4-chloro-6,8-difluoroquinoline, is synthesized using the Meldrum’s acid quinoline synthesis method, followed by chlorination with POCl3 . The resulting intermediate undergoes nucleophilic substitution with 1,2-ethylenediamine. The final step involves the reaction of the resulting amine with different aryl isocyanates to yield the desired compound .

Chemical Reactions Analysis

N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE involves the inhibition of pro-inflammatory cytokines, particularly TNF-α and IL-6. This inhibition is achieved through the interaction of the compound with specific molecular targets and pathways involved in the inflammatory response .

Comparison with Similar Compounds

N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activity and reduce potential side effects .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-N'-(2-methylbenzo[h]quinolin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-16-14-21(20-10-8-17-6-4-5-7-19(17)24(20)27-16)26-13-12-25-18-9-11-22(28-2)23(15-18)29-3/h4-11,14-15,25H,12-13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGWGODFOASSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)NCCNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE
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N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE
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N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE
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N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE
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N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE
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N1-(3,4-DIMETHOXYPHENYL)-N2-{2-METHYLBENZO[H]QUINOLIN-4-YL}ETHANE-1,2-DIAMINE

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